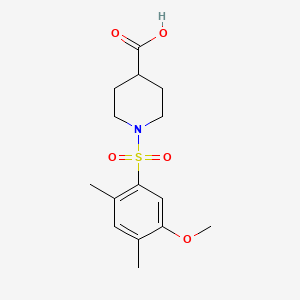

1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid

Descripción

Propiedades

IUPAC Name |

1-(5-methoxy-2,4-dimethylphenyl)sulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO5S/c1-10-8-11(2)14(9-13(10)21-3)22(19,20)16-6-4-12(5-7-16)15(17)18/h8-9,12H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWIHFGGHERSDAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCC(CC2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Direct Sulfonylation of Piperidine-4-carboxylic Acid

The most straightforward method involves reacting piperidine-4-carboxylic acid with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under basic conditions. The sulfonyl chloride is synthesized via chlorosulfonation of 5-methoxy-2,4-dimethyltoluene, followed by thionyl chloride treatment. Piperidine-4-carboxylic acid (1 equiv) is dissolved in dichloromethane, and triethylamine (2.5 equiv) is added to deprotonate the amine. The sulfonyl chloride (1.2 equiv) is introduced dropwise at 0°C, and the reaction proceeds at room temperature for 12 hours. The crude product is purified via recrystallization from ethanol/water, yielding 78–85% of the target compound.

Key Parameters

Hydrogenation of Pyridine-4-carboxylate Precursors

This two-step approach begins with the synthesis of a pyridine-4-carboxylate intermediate, followed by catalytic hydrogenation to form the piperidine ring.

Synthesis of Pyridine-4-carboxylate Sulfonamide

Ethyl pyridine-4-carboxylate (1 equiv) reacts with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride (1.1 equiv) in tetrahydrofuran (THF) using sodium hydride (1.2 equiv) as a base. After 6 hours at reflux, the sulfonamide intermediate is isolated in 89% yield.

Catalytic Hydrogenation

The pyridine ring is hydrogenated using a ruthenium-based catalyst (5% Ru/C) under 3 MPa H₂ pressure at 90°C for 5 hours. The reaction is conducted in toluene, and the product is filtered and distilled under reduced pressure to yield piperidine-4-carboxylate sulfonamide (96.9% yield, 99.4% purity).

Optimization Insights

Ester Hydrolysis to Carboxylic Acid

The ethyl ester of 1-(5-methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylate undergoes hydrolysis using 6 M HCl at 80°C for 4 hours. Neutralization with NaOH followed by extraction with ethyl acetate yields the carboxylic acid (85% yield, >99% purity).

Reaction Conditions

Comparative Analysis of Methodologies

The hydrogenation route offers the highest yield and scalability, making it preferable for industrial applications. However, direct sulfonylation avoids the need for high-pressure equipment, favoring laboratory-scale synthesis.

Challenges and Side Reactions

Sulfonyl Chloride Stability

5-Methoxy-2,4-dimethylbenzenesulfonyl chloride is moisture-sensitive, requiring anhydrous conditions during sulfonylation. Side products include hydrolyzed sulfonic acids if traces of water are present.

Catalyst Deactivation

Ru/C catalysts are prone to poisoning by sulfur-containing intermediates, necessitating strict nitrogen purging during hydrogenation.

Ester Hydrolysis Byproducts

Over-hydrolysis at elevated temperatures (>90°C) can decarboxylate the product, reducing yields.

Industrial and Environmental Considerations

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of functional groups to lower oxidation states.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The compound is synthesized through a series of reactions involving piperidine derivatives and sulfonylation techniques. The synthesis typically involves the reaction of piperidine-4-carboxylic acid with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. Characterization of the compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Research has indicated that compounds similar to 1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid exhibit promising anticancer activities. For instance, studies have shown that derivatives containing piperidine moieties can induce apoptosis in various cancer cell lines. A notable study demonstrated that certain sulfonamide derivatives displayed cytotoxic effects against human cancer cells, including breast and colon cancer lines .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.0 | Induces apoptosis via mitochondrial pathway |

| Compound B | HT-29 (Colon Cancer) | 10.5 | Inhibits cell proliferation |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. A study reported moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent . The mechanism of action may involve the inhibition of bacterial enzyme activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Enzyme Inhibition

The compound has been identified as a potent inhibitor of acetylcholinesterase, which is crucial for neurotransmission. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

- Anticancer Activity Evaluation : A study published in the Tropical Journal of Pharmaceutical Research synthesized various piperidine derivatives and assessed their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, supporting further exploration into their mechanisms and therapeutic potential .

- Antibacterial Screening : Another investigation focused on the antibacterial efficacy of synthesized sulfonamide derivatives against several bacterial strains. The results showed that compounds derived from piperidine exhibited varying degrees of antibacterial activity, highlighting their relevance in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of 1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The following table compares key structural features and properties of the target compound with analogs from the evidence:

*Calculated based on molecular formula.

†Estimated using analogous structures.

‡Based on data from (TPSA for similar piperidine-carboxylic acids).

Key Observations:

- Lipophilicity : The target compound’s methyl and methoxy groups balance hydrophobicity and polarity. Replacement with isopropyl () increases lipophilicity, while a trifluoromethyl group () enhances both lipophilicity and electronic effects.

- Polar Surface Area (TPSA) : Sulfonamide derivatives (e.g., ) exhibit higher TPSA (~120 Ų) due to additional hydrogen-bonding sites, whereas oxazole-containing analogs () may have reduced TPSA, favoring membrane permeability.

Actividad Biológica

1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid (CAS Number: 1206128-47-3) is a novel compound that has garnered attention for its potential biological activities. This piperidine derivative features a sulfonyl group and a carboxylic acid moiety, which are crucial for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.

Synthesis

The synthesis of 1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid typically involves several steps:

- Formation of the Piperidine Ring : The starting material is often a suitable piperidine derivative that undergoes sulfonylation.

- Introduction of the Sulfonyl Group : The compound is reacted with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide.

- Carboxylic Acid Functionalization : The final step involves the introduction of the carboxylic acid group via hydrolysis or direct carboxylation.

The biological activity of 1-(5-Methoxy-2,4-dimethylbenzenesulfonyl)piperidine-4-carboxylic acid can be attributed to its interactions with various biological targets:

- Enzyme Inhibition : This compound has shown potential as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibition of sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory and vasodilatory effects .

- Antimicrobial Activity : Similar compounds with piperidine and sulfonamide groups have demonstrated antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus . The mechanism likely involves interference with bacterial enzyme systems.

Case Studies and Research Findings

- Anticonvulsant Activity : Research has indicated that derivatives similar to this compound exhibit anticonvulsant effects in animal models. For instance, piperidine derivatives have been screened against maximal electroshock seizure (MES) models, showing promise as potential treatments for epilepsy .

- Antidiabetic Effects : Some studies suggest that piperidine derivatives can influence glucose metabolism and insulin sensitivity, indicating potential applications in managing diabetes .

- Neuroprotective Properties : Compounds featuring piperidine structures have been evaluated for neuroprotective effects in models of neurodegeneration, suggesting that they may help mitigate oxidative stress and neuronal damage .

Data Table: Biological Activities

Q & A

Q. Key Data :

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Standard characterization includes:

- ¹H/¹³C NMR : To confirm substituent positions and piperidine ring conformation. For example, methoxy groups appear as singlets (~δ 3.7–3.8), while aromatic protons show splitting patterns dependent on substitution .

- IR Spectroscopy : Identifies functional groups (e.g., S=O stretches at ~1360–1180 cm⁻¹, C=O at ~1680–1720 cm⁻¹) .

- Elemental Analysis : Validates purity (e.g., %C, %H within 0.05% of theoretical values) .

- Melting Point : Consistency with literature (e.g., 162–163°C for intermediates) .

Advanced: How can reaction yields be optimized during the coupling of sulfonamide intermediates with piperidine derivatives?

Answer:

Yield optimization strategies include:

- Activating Agents : Using EDCI/HOBt over DCC due to reduced racemization and improved solubility in polar aprotic solvents (e.g., CH₃CN) .

- Amine Reactivity : Electron-rich amines (e.g., 4-methoxyphenylpiperazine) yield higher conversions (64%) compared to sterically hindered analogues (39%) .

- Purification : Recrystallization from ethanol or diisopropyl ether enhances purity without chromatography .

Q. Example Optimization Table :

| Amine Substituent | Coupling Agent | Solvent | Yield |

|---|---|---|---|

| 4-Methoxyphenyl | EDCI/HOBt | CH₃CN | 64% |

| 3-Methoxyphenyl | EDCI/HOBt | CH₃CN | 39% |

| o-Tolyl | EDCI/HOBt | CH₃CN | 71% |

Advanced: How are discrepancies in NMR data resolved for sulfonamide-piperidine derivatives?

Answer:

Common challenges and solutions:

- Dynamic Rotamers : Piperidine ring puckering and sulfonamide rotation cause peak splitting. Use high-field NMR (500 MHz+) and variable-temperature experiments to coalesce signals .

- Solvent Effects : DMSO-d₆ stabilizes certain conformers; compare with CDCl₃ or methanol-d₄ spectra for clarity .

- 2D NMR : HSQC and HMBC correlations resolve ambiguous assignments (e.g., distinguishing benzenesulfonyl vs. piperidine carbonyl carbons) .

Advanced: What in vitro assays evaluate the biological activity of this compound?

Answer:

- Enzyme Inhibition : Carbonic anhydrase (CA) isoform assays (e.g., CA II, IX) using stopped-flow CO₂ hydration. IC₅₀ values correlate with sulfonamide substituent bulk .

- Cellular Uptake : LogP (calculated ~-0.2 to 0.3) predicts membrane permeability; adjust with hydrophilic substituents (e.g., carboxylate) .

- Anti-Proliferative Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity .

Q. Activity Data Example :

| Derivative | CA II IC₅₀ (nM) | logP | Cytotoxicity (HeLa, IC₅₀) |

|---|---|---|---|

| 4-Methoxy | 12.4 | 0.28 | >100 µM |

| o-Tolyl | 8.9 | 0.51 | 45 µM |

Advanced: How do substituents on the benzenesulfonyl group influence physicochemical properties?

Answer:

- Electron-Withdrawing Groups (e.g., -SO₂): Increase acidity (pKa ~1–3) and enhance hydrogen bonding with target proteins .

- Methoxy Groups : Improve solubility via H-bonding but may reduce logP (hydrophilicity).

- Methyl Groups : Enhance metabolic stability but increase steric hindrance in binding pockets .

Q. Substituent Effects Table :

| Substituent | logP | Solubility (mg/mL) | CA Binding Affinity (ΔG, kcal/mol) |

|---|---|---|---|

| 5-OMe, 2,4-diMe | 0.3 | 0.12 | -9.2 |

| 4-NO₂ | -0.1 | 0.08 | -8.5 |

| 2-Cl | 0.6 | 0.05 | -10.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.